molecular formula C24H40O5 B13840529 Cholic Acid-d5

Cholic Acid-d5

Cat. No.: B13840529
M. Wt: 413.6 g/mol
InChI Key: BHQCQFFYRZLCQQ-MFZFCIHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cholic Acid-d5 is a deuterium-labeled derivative of cholic acid, a major primary bile acid produced in the liver. The compound is characterized by the replacement of five hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This modification makes this compound particularly useful in various scientific research applications, especially in the fields of mass spectrometry and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cholic Acid-d5 typically involves the deuteration of cholic acid. This process can be achieved through several methods, including catalytic exchange reactions where cholic acid is exposed to deuterium gas in the presence of a catalyst. Another common method involves the use of deuterated reagents in the synthesis pathway of cholic acid .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent deuteration. The final product is then purified through crystallization and other separation techniques to achieve the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions: Cholic Acid-d5 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted bile acid derivatives, which are useful in different biochemical and pharmacological studies .

Scientific Research Applications

Cholic Acid-d5 has a wide range of applications in scientific research:

Mechanism of Action

Cholic Acid-d5 exerts its effects by mimicking the behavior of natural cholic acid. It facilitates the absorption of fats and the excretion of cholesterol by forming micelles in the intestine. The deuterium labeling allows researchers to track and study these processes more accurately. The molecular targets include bile acid receptors such as FXR and TGR5, which play crucial roles in regulating bile acid homeostasis and metabolic pathways .

Comparison with Similar Compounds

    Chenodeoxycholic Acid-d5: Another deuterium-labeled bile acid used in similar research applications.

    Deoxythis compound: A deuterated form of deoxycholic acid, used for studying fat emulsification and cholesterol metabolism.

Uniqueness: this compound is unique due to its specific deuterium labeling, which provides distinct advantages in mass spectrometry and metabolic studies. Its ability to mimic natural cholic acid while being easily traceable makes it an invaluable tool in both basic and applied research .

Properties

Molecular Formula

C24H40O5

Molecular Weight

413.6 g/mol

IUPAC Name

(4R)-4-[(3R,5S,7R,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18?,19-,20+,22?,23+,24-/m1/s1/i8D2,10D2,15D

InChI Key

BHQCQFFYRZLCQQ-MFZFCIHOSA-N

Isomeric SMILES

[2H][C@]1(C(C[C@]2([C@@H](C1([2H])[2H])C[C@H](C3C2C[C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)O)C)O)O)C)([2H])[2H])O

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Origin of Product

United States

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